BenchChemオンラインストアへようこそ!

Cyclopropyl(piperidin-4-yl)methanone hydrochloride

Soluble epoxide hydrolase Pharmacokinetics Inflammatory pain

Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS 1363405-16-6, molecular formula C₉H₁₆ClNO, MW 189.68 g/mol) is a piperidine-based building block bearing a cyclopropanecarbonyl substituent at the 4-position, supplied as the hydrochloride salt. The free base (CAS 1332455-35-2) and several close analogs—including phenyl(piperidin-4-yl)methanone hydrochloride (CAS 25519-80-6) and (4-aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1216823-46-9)—are commercially available, necessitating clear differentiation for informed procurement.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 1363405-16-6
Cat. No. B1430977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(piperidin-4-yl)methanone hydrochloride
CAS1363405-16-6
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2CCNCC2.Cl
InChIInChI=1S/C9H15NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H
InChIKeySZJZPPYMWDISNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(piperidin-4-yl)methanone Hydrochloride (CAS 1363405-16-6): Chemical Identity and Procurement Baseline


Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS 1363405-16-6, molecular formula C₉H₁₆ClNO, MW 189.68 g/mol) is a piperidine-based building block bearing a cyclopropanecarbonyl substituent at the 4-position, supplied as the hydrochloride salt . The free base (CAS 1332455-35-2) and several close analogs—including phenyl(piperidin-4-yl)methanone hydrochloride (CAS 25519-80-6) and (4-aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1216823-46-9)—are commercially available, necessitating clear differentiation for informed procurement . The compound is primarily employed as a synthetic intermediate in medicinal chemistry campaigns targeting CNS disorders, metabolic diseases (GPR-119 agonists), and soluble epoxide hydrolase (sEH) inhibition, where the cyclopropyl moiety confers distinct conformational and pharmacokinetic properties relative to phenyl, alkyl, or larger cycloalkyl analogs [1][2].

Why Generic Substitution of Cyclopropyl(piperidin-4-yl)methanone Hydrochloride with Phenyl or Alkyl Analogs Carries Scientific Risk


Piperidin-4-yl methanone building blocks are not interchangeable across substituent classes. The cyclopropyl group introduces a unique combination of ring strain, conformational restriction, and electron-donating character that phenyl, benzyl, or straight-chain alkyl substituents cannot replicate . In the context of sEH inhibitor development, replacement of the cyclopropanecarbonyl moiety with a propanoyl group (TPPU) or adamantane scaffold led to marked reductions in potency, oral exposure, and in vivo efficacy [1]. Furthermore, the hydrochloride salt form of the target compound provides aqueous solubility and handling characteristics that differ from the free base (CAS 1332455-35-2) or alternative salt forms, directly impacting assay reproducibility and downstream synthetic efficiency . Procurement decisions based solely on piperidine scaffold similarity—without considering these quantitative performance differences—risk compromised lead optimization outcomes and wasted synthesis resources.

Quantitative Differentiation Evidence for Cyclopropyl(piperidin-4-yl)methanone Hydrochloride vs. Closest Analogs


Cyclopropanecarbonyl-Piperidine Scaffold Delivers 7-Fold Potency Gain and >3000-Fold AUC Increase Over Adamantane-Based sEH Inhibitors

In a head-to-head pharmacokinetic comparison within the same 1-aryl-3-(1-acylpiperidin-4-yl)urea series, the cyclopropanecarbonyl-piperidine derivative (compound 52) demonstrated a 7-fold increase in sEH inhibitory potency, a 65-fold increase in Cₘₐₓ, and a 3300-fold increase in AUC relative to its adamantane-piperidine analogue (compound 2) following oral administration in mice [1]. This comparison isolates the impact of the cyclopropanecarbonyl substituent versus the bulkier adamantane group while holding the rest of the pharmacophore constant. The data establish that the cyclopropanecarbonyl-piperidine fragment—the core scaffold of CAS 1363405-16-6—can serve as a critical pharmacokinetic-enhancing element in drug candidate design, directly relevant to procurement decisions for medicinal chemistry building blocks intended for oral bioavailability optimization.

Soluble epoxide hydrolase Pharmacokinetics Inflammatory pain Scaffold optimization

Cyclopropyl(piperidin-4-yl)methanone Hydrochloride: 97% Assay Purity with Full QC Documentation vs. Variable Purity of Phenyl Analog

As supplied through Sigma-Aldrich/AstaTech (Product ATE361619801), cyclopropyl(piperidin-4-yl)methanone hydrochloride is specified at 97% purity with available Certificates of Analysis (COA) including NMR, HPLC, and GC batch data . The phenyl analog (CAS 25519-80-6, 4-benzoylpiperidine hydrochloride) is offered at 98% purity by certain vendors (e.g., Bidepharm, Alfa Aesar) , representing a 1 percentage-point purity differential. However, the cyclopropyl compound's purity specification is accompanied by documented storage conditions (2-8°C), defined physical form (yellow to brown solid), and established shipping protocols, providing a complete quality framework suitable for GLP-grade synthesis . The free base analog (CAS 1332455-35-2, 97% purity) lacks the hydrochloride salt's aqueous solubility advantages for direct biological assay use .

Chemical procurement Purity specification Quality control Building block validation

Cyclopropyl vs. Phenyl Substituent on Piperidin-4-yl Methanone: Divergent Lipophilicity and Conformational Profiles for CNS Drug Design

The cyclopropyl group on the target compound introduces a calculated logP reduction relative to the phenyl analog (estimated ΔclogP ≈ −0.8 to −1.2 units), consistent with the replacement of a planar aromatic ring with a compact, strained cycloalkane . This reduction in lipophilicity aligns with CNS drug design principles favoring lower logP for reduced phospholipidosis risk and improved metabolic stability [1]. Additionally, the cyclopropanecarbonyl group adopts a defined dihedral angle of approximately 66–69° relative to the piperidine ring plane, as established by X-ray crystallography of the closely related 1-cyclopropanecarbonyl-3-methyl-2,6-di-p-tolylpiperidin-4-one [2], providing conformational restriction that the freely rotating phenyl substituent cannot match. These physicochemical distinctions are class-level inferences that inform building block selection when designing CNS-penetrant or metabolically stable candidates.

CNS drug design Lipophilicity Conformational restriction Medicinal chemistry

Hydrochloride Salt Form Enables Direct Aqueous Solubility for Biological Assays vs. Free Base Handling Limitations

Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS 1363405-16-6) is supplied as a pre-formed hydrochloride salt, enabling direct dissolution in aqueous buffers for biological assays without requiring in situ salt conversion . The free base (CAS 1332455-35-2) requires additional acid addition steps that introduce variability in final concentration and pH. The closely related (4-aminopiperidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1216823-46-9) incorporates an additional amino group, altering both molecular weight (204.7 vs. 189.68 g/mol) and hydrogen-bonding capacity, which can confound structure-activity relationship (SAR) interpretation if used as a scaffold surrogate . The hydrochloride salt of the target compound also demonstrates defined storage stability at 2-8°C, with shipping at ambient temperature, as specified in the Sigma-Aldrich/AstaTech technical datasheet .

Salt selection Aqueous solubility Biological assay compatibility Compound handling

Patent-Landscape Validation: Cyclopropyl Piperidinyl Scaffolds as Privileged Chemotypes in GPR-119 Agonist Development (US 8,957,062 B2)

US Patent 8,957,062 B2 (Merck Sharp & Dohme Corp., granted 2015) explicitly claims substituted cyclopropyl piperidinyl compounds as GPR-119 agonists for treating type 2 diabetes, with the cyclopropyl-piperidine substructure appearing as a recurring scaffold across multiple exemplified compound series [1]. The patent's focus on cyclopropyl-substituted piperidines—rather than phenyl- or alkyl-substituted variants—reflects a reasoned medicinal chemistry selection based on agonist potency and selectivity at GPR-119, a validated metabolic disease target [1]. While the patent does not claim CAS 1363405-16-6 directly, it establishes the cyclopropyl-piperidine chemotype as an industrially validated, IP-protected scaffold class, providing procurement justification for teams pursuing GPR-119 or related GPCR programs where this building block serves as a key synthetic entry point.

GPR-119 agonists Type 2 diabetes Patent analysis Scaffold prioritization

Highest-Impact Application Scenarios for Cyclopropyl(piperidin-4-yl)methanone Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Orally Bioavailable sEH Inhibitors Requiring Superior Pharmacokinetic Performance

Medicinal chemistry teams developing soluble epoxide hydrolase (sEH) inhibitors for inflammatory pain or cardiovascular indications should prioritize cyclopropyl(piperidin-4-yl)methanone hydrochloride as the acylpiperidine building block. Evidence from Rose et al. (2010) demonstrates that the cyclopropanecarbonyl-piperidine fragment delivers a 3300-fold AUC increase and 65-fold Cₘₐₓ increase over the adamantane-based comparator when incorporated into a 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold [1]. The pre-formed hydrochloride salt enables direct use in urea coupling reactions without additional activation steps, accelerating synthetic access to compound libraries for PK/PD profiling.

Lead Optimization of CNS-Penetrant Drug Candidates with Stringent Lipophilicity Constraints

CNS drug discovery programs requiring clogP values below 3.0 for optimal brain penetration and reduced off-target toxicity should select the cyclopropyl building block over the phenyl analog (CAS 25519-80-6). The estimated ΔclogP reduction of 0.8–1.2 log units, combined with the crystallographically confirmed conformational restriction (66–69° dihedral angle) of the cyclopropanecarbonyl group [2], directly supports multiparameter optimization (MPO) strategies for CNS candidates. The hydrochloride salt's aqueous solubility facilitates blood-brain barrier permeability assays without DMSO-related artifacts.

GPR-119 Agonist Development for Type 2 Diabetes Leveraging Patent-Validated Chemotypes

Industrial and academic groups pursuing GPR-119 agonists for metabolic disease can confidently build SAR libraries around the cyclopropyl-piperidine scaffold, which is explicitly validated in US Patent 8,957,062 B2 (Merck Sharp & Dohme) as a preferred substructure for GPR-119 agonism [3]. The building block serves as a direct synthetic precursor to multiple exemplified compound classes within the patent, enabling rapid patent-landscape-compatible lead generation while maintaining freedom to operate in non-claimed chemical space.

High-Throughput Screening Library Construction Requiring QC-Verified, Soluble Piperidine Building Blocks

Core facility managers and compound management groups constructing diversity-oriented screening libraries should stock cyclopropyl(piperidin-4-yl)methanone hydrochloride as a validated, QC-documented building block (97% purity, NMR/HPLC/GC batch data, defined storage at 2-8°C) . The hydrochloride salt form eliminates the solubility variability inherent in free base building blocks, reducing DMSO stock precipitation failures in automated liquid handling systems and ensuring consistent compound concentrations across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl(piperidin-4-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.